

4-oxo-(E)-2-hexenal adduct verification mass spectrometry

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Compound Focus: 4-oxo-(E)-2-hexenal

CAS No.: 2492-43-5

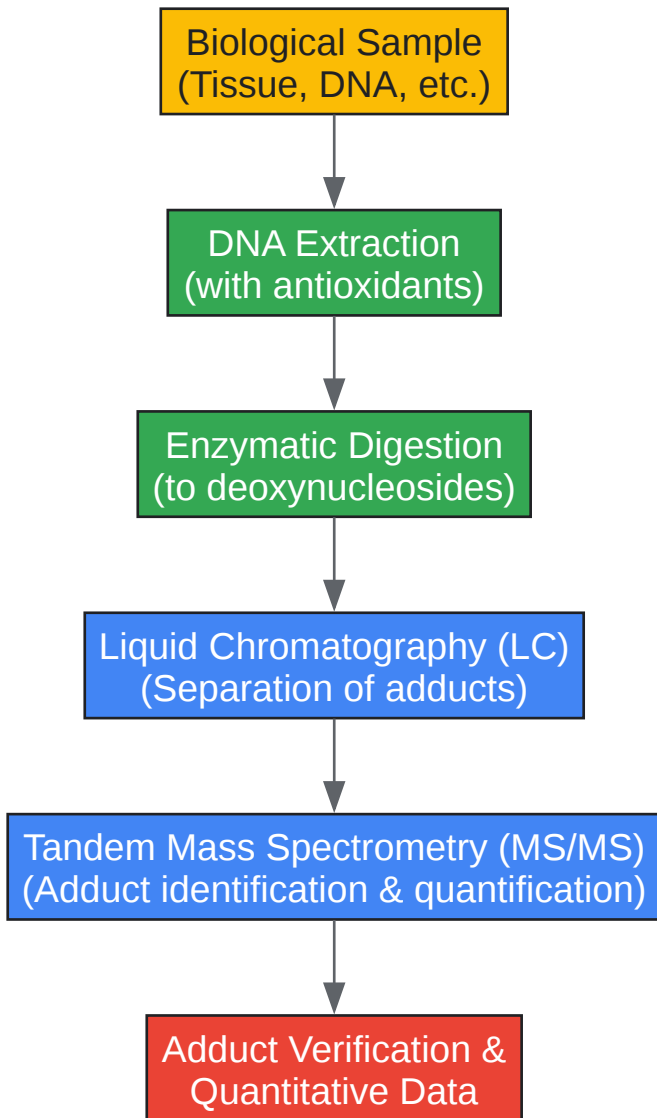
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4-OHE-DNA Adducts: Identification and Occurrence

Adduct Name	Abbreviation	Experimental Context of Detection	Key References
4-OHE-dG Adduct	dG*	In vitro reactions with DNA; mouse organs (esophagus, stomach, intestine) after oral administration.	[1]
4-OHE-dC Adduct	dC*	In vitro reactions with DNA; mouse organs after oral administration; human lung DNA.	[1] [2]
4-OHE-dA Adduct	dA*	In vitro reactions with DNA; mouse organs after oral administration.	[2]
4-OHE-5-Me-dC Adduct	5-Me-dC*	In vitro reactions with DNA; mouse organs after oral administration.	[1] [2]
Butanone-etheno-dC	BεdC	Various human autopsy tissues (colon, heart, kidney, etc.).	[3]

This experimental workflow visualizes the key stages of detecting 4-OHE-DNA adducts, from sample preparation to final analysis:



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Detailed Experimental Protocols

The general workflow for detecting 4-OHE-DNA adducts involves several critical steps, as outlined in research publications [1] [3] [2]:

- **DNA Extraction and Digestion:** Genomic DNA is purified from tissues, often using kits and in the presence of antioxidants (like deferoxamine) to prevent artificial oxidation during the process [4]. The

purified DNA is then enzymatically digested into individual deoxynucleosides using a cocktail of enzymes, typically including nuclease P1 and alkaline phosphatase [4].

- **Adduct Separation and Analysis:** The digested DNA sample is injected into an LC/ESI-MS/MS system.
 - **Liquid Chromatography (LC):** Effectively separates the different DNA adducts from the much more abundant canonical nucleosides.
 - **Tandem Mass Spectrometry (MS/MS):** The electrospray ionization (ESI) source softly ionizes the molecules. The mass spectrometer is set to a **Selected Reaction Monitoring (SRM)** mode, where it specifically looks for the predefined mass-to-charge (m/z) transitions that are unique to each 4-OHE-DNA adduct. This provides high specificity and sensitivity.
- **Adduct Verification and Quantification:** Identification is confirmed by matching two key parameters to those of a synthesized standard: the **SRM transition** and the **LC retention time** [4]. Quantification is achieved by comparing the peak area of the sample adduct to a calibration curve built from known amounts of the standard.

Quantitative Data from Research

The LC/ESI-MS/MS method has successfully quantified 4-OHE-DNA adducts in various models.

Source of DNA	Adduct(s) Detected	Measured Level	Context / Notes
Mouse organs (stomach, intestine)	dC, dA, dG, 5-Me-dC	0.25 - 43.71 adducts per 10^8 bases	After oral administration of 4-OHE [2].
Human lung tissue	4-OHE-dC	2.6 - 5.9 adducts per 10^9 bases	No significant difference found between smokers and non-smokers [2].
Various human autopsy tissues	B ϵ dC (4-OHE-derived)	Median level ~ 7 x lower than 4-ONE-derived H ϵ dC	Highly correlated with 4-ONE-adduct levels, suggesting a common lipid peroxidation source [3].

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